Cas no 18987-71-8 (Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II))

Di-μ-chlorobis[2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,N]dipalladium(II) is a well-defined palladium(II) complex featuring a bidentate C,N-ligand framework. This organopalladium compound exhibits high stability and reactivity, making it a valuable catalyst precursor for cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. The dimethylamino and dimethoxy substituents enhance electron density at the palladium center, promoting efficient oxidative addition and transmetalation steps. Its dimeric μ-chloro-bridged structure ensures controlled reactivity while maintaining solubility in common organic solvents. This complex is particularly useful in synthetic organic chemistry for constructing C–C and C–N bonds under mild conditions, offering consistent performance and reduced ligand decomposition compared to mononuclear analogs.
Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II) structure
18987-71-8 structure
Product Name:Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II)
CAS No:18987-71-8
MF:C22H34Cl2N2O4Pd2
MW:674.262361049652
MDL:MFCD22124719
CID:2200308
PubChem ID:135727238
Update Time:2025-06-30

Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II) Chemical and Physical Properties

Names and Identifiers

    • 1-(3,5-dimethoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine,palladium(2+),dichloride
    • Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II)
    • Di-μ-chlorobis[2-[(diMethylaMino)Methyl]-4,6-diMethoxyphenyl-C,N]dipalladiuM(II)
    • -chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II)
    • Dichloroniopalladium;1-(3,5-dimethoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine;palladium
    • D90251
    • 18987-71-8
    • Di--chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II)
    • MFCD22124719
    • Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II)
    • MDL: MFCD22124719
    • Inchi: 1S/2C11H16NO2.2ClH.2Pd/c2*1-12(2)8-9-5-10(13-3)7-11(6-9)14-4;;;;/h2*5,7H,8H2,1-4H3;2*1H;;/q2*-1;;;;+2
    • InChI Key: KMCZAHZAAFWMFF-UHFFFAOYSA-N
    • SMILES: [Pd].[Pd]([ClH+])[ClH+].O(C)C1=CC(=CC(CN(C)C)=[C-]1)OC.O(C)C1=CC(=CC(CN(C)C)=[C-]1)OC

Computed Properties

  • Exact Mass: 669.98100
  • Monoisotopic Mass: 671.99652g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 671
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4

Experimental Properties

  • Melting Point: 180°C(lit.)
  • PSA: 43.40000
  • LogP: -2.86080

Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II) Pricemore >>

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Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II) Related Literature

Additional information on Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II)

Introduction to Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II) and Its Significance in Modern Catalysis

Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II), with the CAS number 18987-71-8, is a sophisticated organometallic complex that has garnered significant attention in the field of catalysis and chemical synthesis. This compound, characterized by its unique structure and versatile applications, represents a cornerstone in the development of advanced catalytic systems. The presence of palladium at its core, combined with specific ligand arrangements, imparts exceptional reactivity and selectivity, making it indispensable in various industrial and academic settings.

The molecular structure of Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II) consists of a central palladium(II) ion coordinated to two bidentate ligands. These ligands are derived from 4,6-dimethoxyphenyl groups, each functionalized with dimethylamino and methyl groups. This specific arrangement not only enhances the stability of the complex but also facilitates its participation in various catalytic cycles. The dimethylamino groups, in particular, contribute to the electron-rich environment around the palladium center, which is crucial for facilitating oxidative addition and transmetalation reactions.

In recent years, this compound has been extensively studied for its role in cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules. Cross-coupling reactions involving palladium complexes have revolutionized synthetic organic chemistry, enabling the efficient construction of carbon-carbon bonds under mild conditions. The Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II) complex has been shown to excel in Suzuki-Miyaura and Heck reactions, where it acts as an effective catalyst for the coupling of aryl halides with boronic acids or alkenes.

The significance of this compound is further underscored by its application in pharmaceutical synthesis. Palladium-catalyzed reactions are frequently employed in the production of active pharmaceutical ingredients (APIs), where high selectivity and yield are paramount. The ability of Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II) to facilitate these reactions under mild conditions makes it an attractive choice for industrial applications. Moreover, its stability under various reaction conditions enhances its practicality in large-scale synthesis.

Recent advancements in the field have revealed new applications for this compound beyond traditional cross-coupling reactions. For instance, researchers have explored its potential in polymerization reactions, where it serves as a catalyst for the formation of polymers with tailored properties. The ability of palladium complexes to initiate and control polymerization processes has opened up new avenues in materials science and nanotechnology.

The environmental impact of using palladium catalysts has also been a subject of considerable interest. While palladium is relatively rare and expensive compared to other transition metals like nickel or copper, its high efficiency and selectivity often justify its use in industrial processes. Efforts are ongoing to develop more sustainable catalytic systems that minimize metal waste and energy consumption. The development of recyclable catalysts and greener synthetic routes are key areas of focus.

In conclusion, Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II) represents a significant advancement in catalytic chemistry. Its unique structure and versatile reactivity make it an invaluable tool for synthetic chemists working in both academic and industrial settings. As research continues to uncover new applications for this compound, its importance is likely to grow even further.

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